molecular formula C10H16ClN B3080263 1-(4-Ethylphenyl)ethanamine hydrochloride CAS No. 1082653-64-2

1-(4-Ethylphenyl)ethanamine hydrochloride

Cat. No. B3080263
CAS RN: 1082653-64-2
M. Wt: 185.69
InChI Key: VVCCRPRAEAGOHX-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)ethanamine hydrochloride is a chemical compound with the empirical formula C10H16ClN and a molecular weight of 185.69 . It is provided as a solid form .


Molecular Structure Analysis

The molecular structure of 1-(4-Ethylphenyl)ethanamine hydrochloride can be represented by the SMILES string NC(C)C(C=C1)=CC=C1CC.[H]Cl . The InChI key for this compound is VVCCRPRAEAGOHX-UHFFFAOYSA-N .

Scientific Research Applications

Antiamoebic Activity and Cytotoxicity

  • A study by Zaidi et al. (2015) focused on synthesizing chalcones with N-substituted ethanamine, which showed significant antiamoebic activity against the HM1: IMSS strain of Entamoeba histolytica. This research highlights the potential use of N-substituted ethanamine compounds in treating amoebic infections. Additionally, the cytotoxicity of these compounds was evaluated on A549 lung cancer cells, demonstrating their potential in cancer research (Zaidi et al., 2015).

Biocidal and Corrosion Inhibition Properties

  • Research conducted by Walter and Cooke (1997) introduced 2-(Decylthio)ethanamine hydrochloride as a multifunctional biocide. It demonstrated broad-spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties. This suggests its utility in cooling water systems and possibly other industrial applications (Walter & Cooke, 1997).

Synthesis of Biologically Active Compounds

  • The synthesis of biologically active compounds like Apremilast has been explored using derivatives of ethanamine. For instance, Shan, Weizheng, and Bai-nian (2015) reported a novel synthetic method for Apremilast, a medication used for psoriasis, by using an ethanamine derivative. This indicates the role of ethanamine derivatives in pharmaceutical synthesis (Shan, Weizheng, & Bai-nian, 2015).

Role in Catalysis and Material Science

  • In a study by Facchetti et al. (2016), 2-aminomethylbenzo[h]quinoline hydrochloride, a related compound, was used in the synthesis of pincer ruthenium catalysts for ketone reduction. This implies its utility in catalytic processes and material science research (Facchetti et al., 2016).

Schiff Base Complexes for Corrosion Inhibition

  • The synthesis and application of Schiff base complexes involving ethanamine derivatives were investigated by Das et al. (2017). They explored their efficacy as corrosion inhibitors on mild steel, showcasing the potential of these complexes in materials and corrosion science (Das et al., 2017).

Interaction with Histamine Sites

  • A study by Brandes et al. (1987) investigated the interaction of N,N-Diethyl-2-[(4-phenylmethyl)-phenoxy]ethanamine hydrochloride with histamine sites. This research provides insights into the potential neurological and pharmacological applications of ethanamine derivatives (Brandes et al., 1987).

Safety and Hazards

This compound is classified as a combustible solid . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental ingestion or contact, immediate medical assistance should be sought .

Mechanism of Action

Target of Action

The primary target of [1-(4-ethylphenyl)ethyl]amine hydrochloride, a derivative of phenethylamine, is the trace amine-associated receptor 1 (TAAR1) . TAAR1 plays a crucial role in the regulation of monoamine neurotransmission in the brain .

Mode of Action

[1-(4-ethylphenyl)ethyl]amine hydrochloride interacts with its target, TAAR1, by binding to it . This binding inhibits the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . The compound also releases norepinephrine and dopamine, similar to amphetamine . It induces acetylcholine release via a glutamate-mediated mechanism .

Biochemical Pathways

The compound affects the monoamine neurotransmission pathway . It is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . The compound’s action on TAAR1 and VMAT2 affects the downstream release and reuptake of monoamines, influencing neurotransmission .

Pharmacokinetics

It is known that a significant amount of orally ingested phenethylamine, a related compound, is metabolized in the small intestine by monoamine oxidase b (mao-b) and then aldehyde dehydrogenase (aldh), which converts it to phenylacetic acid . This suggests that for significant concentrations to reach the brain, the dosage must be higher than for other methods of administration .

Result of Action

The molecular and cellular effects of the compound’s action include the regulation of monoamine neurotransmission, which can have various effects depending on the specific monoamines involved . For example, increased dopamine release can lead to increased alertness and energy, while increased norepinephrine release can lead to increased heart rate and blood pressure .

Action Environment

For example, certain foods or medications could inhibit or enhance the activity of enzymes like MAO-B and ALDH, affecting the compound’s metabolism and thus its bioavailability and effects .

properties

IUPAC Name

1-(4-ethylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h4-8H,3,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCCRPRAEAGOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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